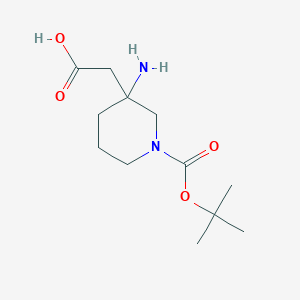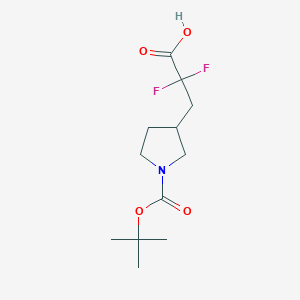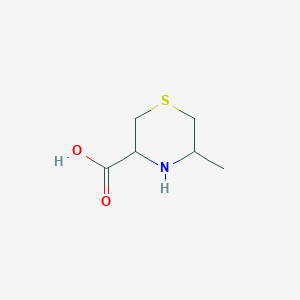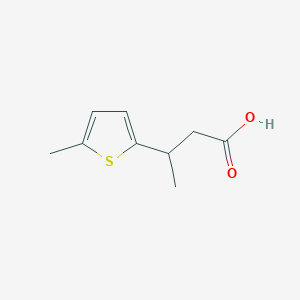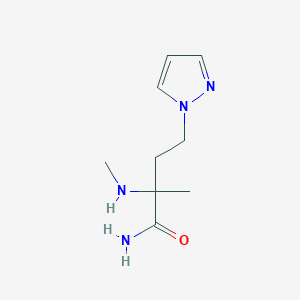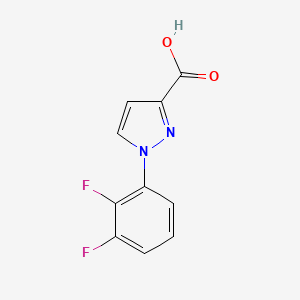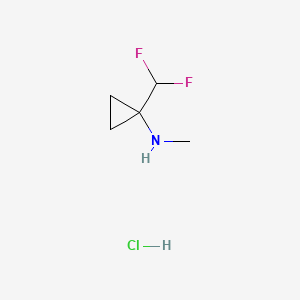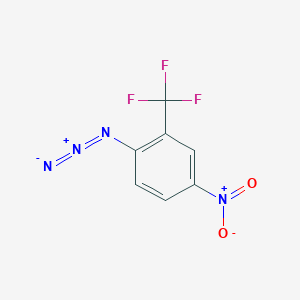
1-Azido-4-nitro-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-4-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F3N4O2 It is characterized by the presence of an azido group, a nitro group, and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azido-4-nitro-2-(trifluoromethyl)benzene can be synthesized through a multi-step process. One common method involves the nitration of 2-(trifluoromethyl)aniline to produce 2-(trifluoromethyl)-4-nitroaniline. This intermediate is then diazotized and subsequently treated with sodium azide to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and diazotization processes, followed by azidation. These processes are carried out under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Azido-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in the presence of a copper catalyst for cycloaddition.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 1-Amino-4-nitro-2-(trifluoromethyl)benzene.
Substitution: Various triazole derivatives.
Oxidation: Oxidized derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
1-Azido-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-azido-4-nitro-2-(trifluoromethyl)benzene involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the presence of the azido group, which acts as a reactive site for nucleophilic attack. The nitro and trifluoromethyl groups influence the reactivity and stability of the compound, making it suitable for various applications .
Comparación Con Compuestos Similares
- 1-Azido-4-fluorobenzene
- 1-Azido-4-bromobenzene
- 1-Azido-2-(trifluoromethyl)benzene
- 4-Azidotoluene
- Azidobenzene
Comparison: 1-Azido-4-nitro-2-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which enhance its reactivity and stability compared to other azido-substituted benzenes. The trifluoromethyl group imparts additional electron-withdrawing properties, making the compound more reactive in nucleophilic substitution reactions .
Propiedades
Fórmula molecular |
C7H3F3N4O2 |
|---|---|
Peso molecular |
232.12 g/mol |
Nombre IUPAC |
1-azido-4-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F3N4O2/c8-7(9,10)5-3-4(14(15)16)1-2-6(5)12-13-11/h1-3H |
Clave InChI |
WZLSHTQKMGRTPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


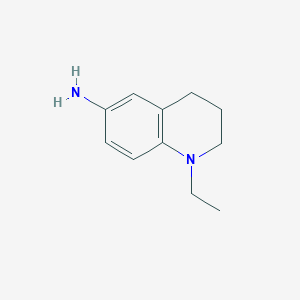
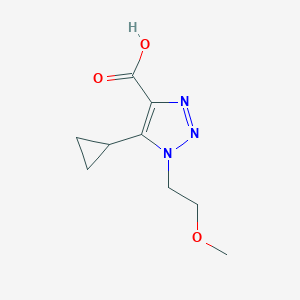
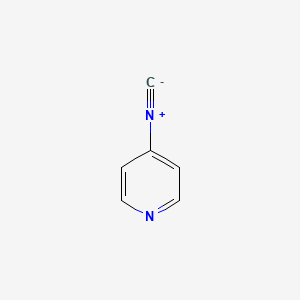
![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13627041.png)
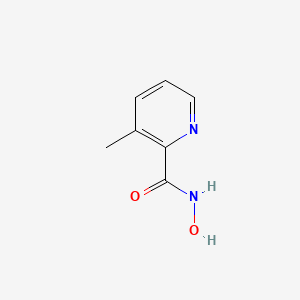
![2-Bromo-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13627049.png)
